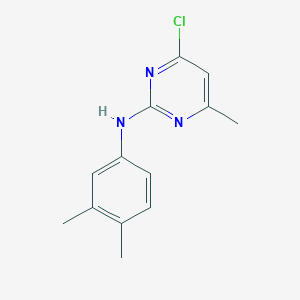

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position undergoes substitution reactions with nucleophiles under basic conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Key Findings :

-

Reaction rates depend on the electron-withdrawing effect of the pyrimidine ring and steric hindrance from the 3,4-dimethylphenyl group .

-

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur-based reagents.

Palladium-Catalyzed Cross-Couplings

The chloro group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings to form carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Mechanistic Notes :

-

Xantphos ligands improve catalytic efficiency by stabilizing palladium intermediates .

-

Steric effects from the 3,4-dimethylphenyl group reduce yields in bulky amine couplings .

Reductive Dechlorination

The chloro group can be removed under hydrogenation conditions to generate the parent pyrimidine amine.

| Reduction System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C (10%) | Ethanol, 25°C, 6 h | N-(3,4-dimethylphenyl)-6-methylpyrimidin-2,4-diamine | 88% | |

| NaBH₄, NiCl₂ | THF, 0°C → 25°C, 3 h | N-(3,4-dimethylphenyl)-6-methylpyrimidin-2,4-diamine | 76% |

Applications :

-

Dechlorinated products serve as intermediates for synthesizing radiolabeled analogs.

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring undergoes nitration and sulfonation at specific positions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3), 0°C → 25°C, 4 h | 5-Nitro-4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine | 62% | |

| Sulfonation | SO₃·Py complex, DCM, -10°C, 2 h | 5-Sulfo-4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine | 58% |

Regioselectivity :

-

Nitration occurs preferentially at the 5-position due to meta-directing effects of the chloro group.

Oxidation Reactions

The methyl group at the 6-position is susceptible to oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄, H₂O | 60°C, 6 h | 6-Carboxy-4-chloro-N-(3,4-dimethylphenyl)pyrimidin-2-amine | 41% | |

| SeO₂, dioxane | Reflux, 12 h | 6-Formyl-4-chloro-N-(3,4-dimethylphenyl)pyrimidin-2-amine | 67% |

Applications :

-

Oxidized derivatives are used to synthesize Schiff base ligands for coordination chemistry.

Stability Under Hydrolytic Conditions

The compound exhibits pH-dependent degradation:

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity :

- Antiviral Agents :

- Neurological Disorders :

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of substituted anilines with chlorinated pyrimidines under controlled conditions to yield the desired compound with high purity .

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that a series of pyrimidine derivatives, including this compound, exhibited significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in DNA replication .

Case Study 2: Antiviral Properties

In another investigation, researchers explored the antiviral efficacy of several pyrimidine compounds against influenza viruses. The findings suggested that structural modifications could enhance antiviral activity, positioning compounds like this compound as promising candidates for drug development .

Mechanism of Action

The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-chloro-N-(3,4-dimethylphenyl)benzamide

- 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide

- 4-chloro-N-(3,4-dimethylphenyl)benzylamine

Uniqueness

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol, has been studied for various pharmacological effects, including antimicrobial and anticancer activities.

The chemical structure of this compound can be represented using its SMILES notation: Cc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl] .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In comparative studies, compounds similar to this compound have shown efficacy against various bacterial strains. For instance, a study highlighted that certain pyrimidine derivatives demonstrated submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may possess similar potential .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been widely documented. A recent investigation into the biological activity of pyrimidine-based compounds revealed that certain derivatives could inhibit cell proliferation in cancer cell lines . Specifically, compounds exhibiting structural similarities to this compound were noted for their ability to induce apoptosis and arrest the cell cycle in cancer cells .

Study on Antimicrobial Efficacy

A series of studies evaluated the effectiveness of various pyrimidine derivatives against gram-positive bacteria. Among these, compounds structurally related to this compound were found to be particularly effective. The study reported that these compounds exhibited a broader spectrum of action compared to traditional antibiotics .

Evaluation of Anticancer Properties

In another case study focusing on anticancer activity, researchers synthesized several pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their biological activity. Notably, the presence of specific substituents on the pyrimidine ring was correlated with increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Data Tables

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C13H14ClN3 |

| Molecular Weight | 247.72 g/mol |

| SMILES | Cc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl] |

| Antimicrobial Activity | Effective against S. aureus, M. tuberculosis |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

Properties

Molecular Formula |

C13H14ClN3 |

|---|---|

Molecular Weight |

247.72 g/mol |

IUPAC Name |

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine |

InChI |

InChI=1S/C13H14ClN3/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12(14)17-13/h4-7H,1-3H3,(H,15,16,17) |

InChI Key |

GLHSUUCXLCNHED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)Cl)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.